molecular formula C21H15N B186315 1-(4-Phenylphenyl)isoquinoline CAS No. 110746-63-9

1-(4-Phenylphenyl)isoquinoline

Cat. No.: B186315
CAS No.: 110746-63-9
M. Wt: 281.3 g/mol
InChI Key: VASIFKDQQVGWTL-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)isoquinoline is a heterocyclic aromatic organic compound. It consists of an isoquinoline core with a biphenyl substituent at the 1-position. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Phenylphenyl)isoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline core .

Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly processes. For example, the use of recyclable catalysts and solvent-free reaction conditions has been explored to make the synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylphenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinolines.

    Substitution: 4-Bromo-isoquinoline.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)isoquinoline involves its interaction with specific molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and modulate various signaling pathways. For example, some isoquinoline derivatives are known to inhibit mitochondrial complex I, leading to increased oxidative stress and apoptosis in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenylphenyl)isoquinoline is unique due to its biphenyl substituent, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

IUPAC Name

1-(4-phenylphenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-20-9-5-4-8-18(20)14-15-22-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASIFKDQQVGWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401178
Record name 1-(4-phenylphenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110746-63-9
Record name 1-(4-phenylphenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BIPHENYLYL)ISOQUINOLINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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